molecular formula C7H6ClFN2S B1596470 (3-Chloro-4-fluorophenyl)thiourea CAS No. 154371-25-2

(3-Chloro-4-fluorophenyl)thiourea

Cat. No.: B1596470
CAS No.: 154371-25-2
M. Wt: 204.65 g/mol
InChI Key: OVJVZVPEMXLKOE-UHFFFAOYSA-N
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Description

“(3-Chloro-4-fluorophenyl)thiourea” is a chemical compound with the molecular formula C7H6ClFN2S and a molecular weight of 204.65 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using single crystal X-ray diffraction (XRD) and other spectroscopic methods . The optimized molecular structure and vibrational frequencies have been studied both experimentally and theoretically .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, thiourea derivatives are known to participate in various chemical reactions and have diverse biological activities .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It should be stored under inert gas and away from sources of ignition .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : A series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These compounds were prepared using a phase transfer catalysis method and showed promising results at certain dilutions (Khazi, Koti, Chadha, & Mahajanshetti, 2006).

Molecular Dynamics and Drug Development

  • Spectroscopic and Molecular Dynamics Investigation : The compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was analyzed for its molecular structure, vibrational frequencies, and potential as a new analgesic drug. This study involved extensive computational analysis, including Gauge-including atomic orbital NMR and first hyperpolarizability assessments (Mary et al., 2016).

Synthesis and Structural Analysis

  • Thiourea Derivatives Synthesis and Evaluation : New thiourea derivatives with a polycyclic imide core were synthesized and evaluated for antimicrobial activity. Their molecular structures were established using NMR and X-ray crystallography, revealing significant activity against Gram-positive bacteria (Bielenica et al., 2016).

Antioxidant and Antimicrobial Properties

  • Copper(I) Thiourea Derivatives : New Cu(I) thiourea derivatives were synthesized and characterized. These compounds showed high antioxidant activity and promising results against various bacterial strains. Molecular docking studies further validated their interactions with specific proteins (Hussain et al., 2020).

Crystal Structure and Vibrational Properties

  • Effect of Fluorine Substitution : Studies on 1-(2-chlorobenzoyl)-3-(isomeric fluorophenyl)thiourea derivatives revealed insights into the effect of fluorine substitution on crystal structures and vibrational properties. The research involved X-ray diffraction, vibrational spectroscopy, and theoretical calculations (Saeed, Erben, & Flörke, 2010).

DNA-Binding Studies and Biological Activities

  • DNA-Binding and Biological Activities : Nitrosubstituted acylthioureas, including 1-acetyl-3-(4-chloro-3-nitrophenyl)thiourea, were synthesized and characterized. They exhibited DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities. Their drug-DNA binding constants and potential as anti-cancer agents were also explored (Tahir et al., 2015).

Safety and Hazards

“(3-Chloro-4-fluorophenyl)thiourea” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for “(3-Chloro-4-fluorophenyl)thiourea” are not mentioned in the search results, research into thiourea derivatives continues to be an active area of study due to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions:

(3-Chloro-4-fluorophenyl)thiourea: interacts with various biomolecules, including enzymes and proteins. Specifically, it inhibits the activity of tyrosinase (TYR), an enzyme involved in melanin production. By binding to the catalytic site of TYR, this compound interferes with the conversion of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor within melanosomes .

Cellular Effects

Impact on Cell Function:

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound exerts its effects by binding to TYR. The 3-chloro-4-fluorophenyl fragment plays a crucial role in establishing profitable contacts with the catalytic site of TYR. Docking analysis confirms its potency as an inhibitor, surpassing reference compounds .

Metabolic Pathways

Involvement in Metabolism:

Subcellular Localization

Targeting Signals and Modifications:

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJVZVPEMXLKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351607
Record name 3-chloro-4-fluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154371-25-2
Record name 3-chloro-4-fluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-4-fluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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